molecular formula C22H15FN4O4S B2869654 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1226436-29-8

7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

カタログ番号 B2869654
CAS番号: 1226436-29-8
分子量: 450.44
InChIキー: WJNRRUKEDCXNEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a useful research compound. Its molecular formula is C22H15FN4O4S and its molecular weight is 450.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Kinase Inhibitors

The benzoxazepine core, found in several kinase inhibitors, has been developed through scalable synthesis processes. These compounds, including mTOR inhibitors, involve complex synthetic routes that incorporate the benzoxazepine core, demonstrating their significance in the development of therapeutic agents (Naganathan et al., 2015).

Vasopressin V2 Receptor Antagonists

Enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260 has been achieved via lipase-catalyzed transesterification, illustrating the chemical versatility and potential for targeted therapeutic applications of compounds within this class (Matsubara et al., 2000).

Antipsychotic Agents

Structurally related arylsulfonyl substituted 3-benzazepines have shown promise in the treatment of schizophrenia and other central nervous system (CNS) disorders due to their dopamine and serotonin antagonist activities. This highlights the potential of benzoxazepine derivatives in psychiatric medication development (Howard, 2005).

Medicinal Chemistry Applications

The organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines demonstrates the utility of benzoxazepine scaffolds in the synthesis of pharmacologically relevant compounds. This methodology facilitates the construction of chiral tetrasubstituted C‒F stereocenters, underscoring the relevance of benzoxazepines in drug discovery and development (Li et al., 2019).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine' involves the reaction of 4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine with 3-fluorobenzyl chloride followed by treatment with sodium hydride and then reaction with formaldehyde.", "Starting Materials": [ "4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine", "3-fluorobenzyl chloride", "Sodium hydride", "Formaldehyde" ], "Reaction": [ "4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine.", "The intermediate is then treated with sodium hydride to deprotonate the hydroxyl group and form the corresponding alkoxide.", "Formaldehyde is then added to the reaction mixture to form the final product, 7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine." ] }

CAS番号

1226436-29-8

分子式

C22H15FN4O4S

分子量

450.44

IUPAC名

3-(3-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15FN4O4S/c1-30-16-7-2-4-13(10-16)20-24-18(31-25-20)12-26-17-8-9-32-19(17)21(28)27(22(26)29)15-6-3-5-14(23)11-15/h2-11H,12H2,1H3

InChIキー

WJNRRUKEDCXNEN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。